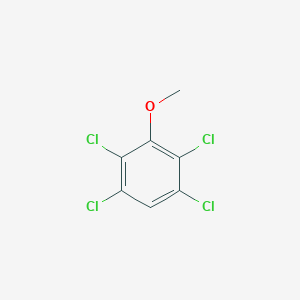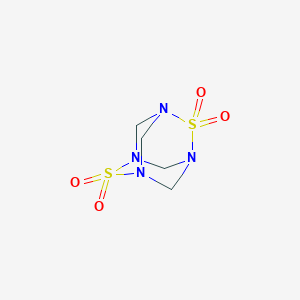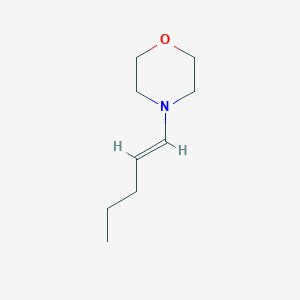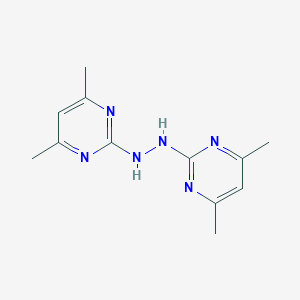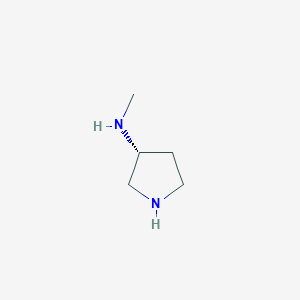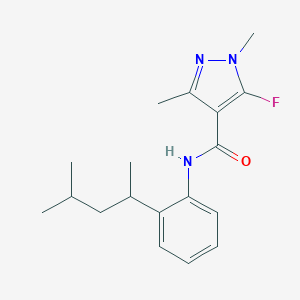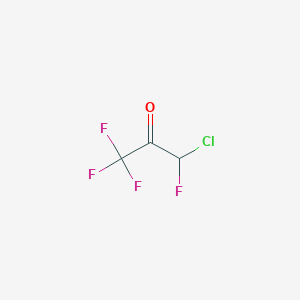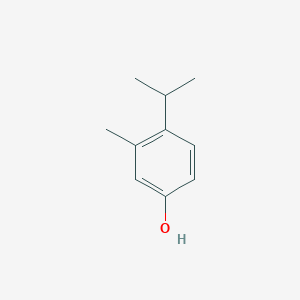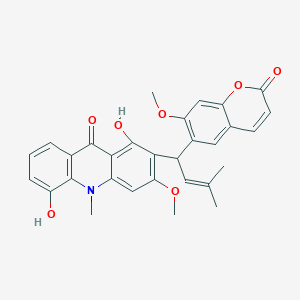
Acrimarine H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrimarine H is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology. This compound is a member of the acridine family of compounds, which are known for their diverse biological activities. This compound is of particular interest due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
Modulation of P-glycoprotein Activity
Acrimarine H, along with other compounds like clausarin and 2-methoxycitpressine I, has been found to inhibit P-glycoprotein-mediated drug efflux in human leukemic cells. This suggests a potential role in modulating drug resistance in cancer treatment (Bayet et al., 2007).
Structural Elucidation and Synthesis
Spectrometric studies have been conducted to elucidate the structures of acrimarine compounds, including this compound. Such research is crucial for understanding the chemical nature and potential applications of these compounds in various fields, including pharmaceuticals (Furukawa et al., 1990).
Novel Constituents from Citrus Plants
Research has isolated new constituents from Citrus plants, including this compound. Understanding the composition of these plants can lead to discoveries of new beneficial compounds for various applications (Ito et al., 1990).
properties
CAS RN |
132185-44-5 |
|---|---|
Molecular Formula |
C30H27NO7 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methoxy-2-[1-(7-methoxy-2-oxochromen-6-yl)-3-methylbut-2-enyl]-10-methylacridin-9-one |
InChI |
InChI=1S/C30H27NO7/c1-15(2)11-19(18-12-16-9-10-25(33)38-22(16)14-23(18)36-4)26-24(37-5)13-20-27(30(26)35)29(34)17-7-6-8-21(32)28(17)31(20)3/h6-14,19,32,35H,1-5H3 |
InChI Key |
LUTVFOXEXBZKQE-UHFFFAOYSA-N |
SMILES |
CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |
Canonical SMILES |
CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




